

Application Notes and Protocols: Pharmacokinetic Analysis of Prexasertib Lactate in Pediatric Patients

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Prexasertib lactate*

Cat. No.: *B15581433*

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Introduction

Prexasertib lactate (LY2606368) is a selective inhibitor of checkpoint kinase 1 (CHK1) and checkpoint kinase 2 (CHK2), key proteins in the DNA damage response (DDR) pathway.[1] By inhibiting CHK1/2, Prexasertib prevents cancer cells from repairing DNA damage, which can lead to an accumulation of damaged DNA, genomic instability, and ultimately, apoptosis (programmed cell death).[2] This mechanism is particularly relevant in tumors with existing defects in cell cycle checkpoints, such as those with TP53 mutations.[3] Preclinical studies in various pediatric cancer models have shown significant anti-tumor effects, both as a monotherapy and in combination with chemotherapy.[4] This has led to the clinical investigation of Prexasertib in pediatric patients with recurrent or refractory solid tumors.[4]

These application notes provide a summary of the pharmacokinetic (PK) profile of Prexasertib in the pediatric population based on available clinical trial data. Detailed protocols for the clinical evaluation and a visualization of the drug's mechanism of action are also presented to guide further research and development.

Data Presentation: Pharmacokinetics of Prexasertib in Pediatric Patients

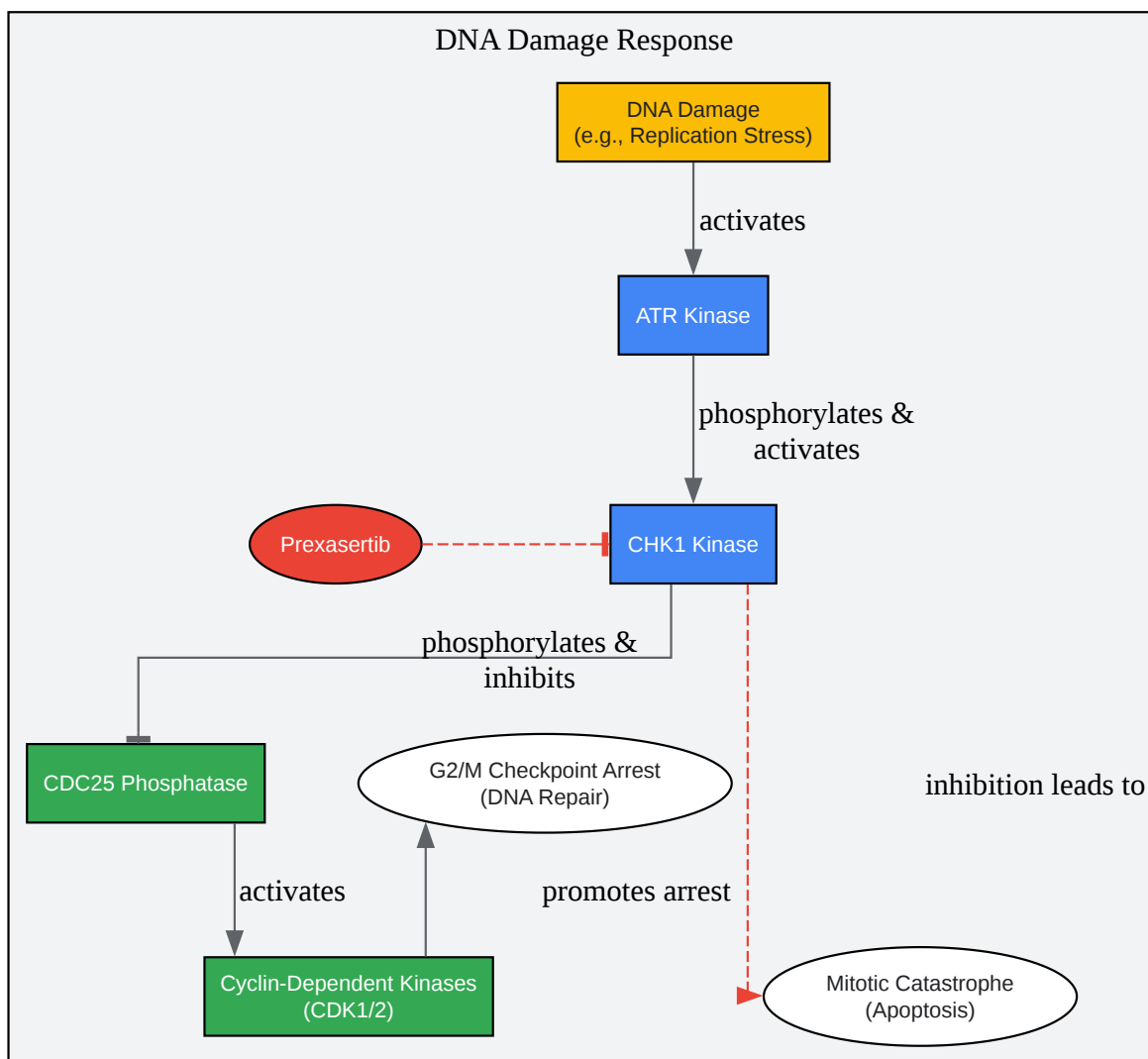
The primary source of pharmacokinetic data for Prexasertib in children is the Phase 1 clinical trial ADVL1515, conducted by the Children's Oncology Group Pediatric Early Phase Clinical Trials Network.^[1] While detailed quantitative pharmacokinetic parameters from this study are not publicly available in the provided abstracts, the study design and key qualitative findings are summarized below.

Table 1: Summary of Pediatric Pharmacokinetic Study Design and Findings for Prexasertib

Parameter	Description
Study Identification	ADVL1515 (NCT02808650)
Patient Population	Patients aged 2 to 20 years with recurrent or refractory solid tumors, including Central Nervous System (CNS) tumors.
Dose Levels Evaluated	80, 100, 125, and 150 mg/m ² ^[1]
Drug Administration	Intravenous (IV) infusion on Days 1 and 15 of a 28-day cycle. ^[1]
PK Sampling Timepoints	Pharmacokinetic analysis was performed during Cycle 1. ^[1]
Key Pharmacokinetic Finding	The pharmacokinetics of Prexasertib appeared to be dose-proportional across the 80-150 mg/m ² dose range. ^[1]
Recommended Phase 2 Dose (RP2D)	150 mg/m ² administered IV on Days 1 and 15 of a 28-day cycle. ^[1]

Signaling Pathway

Prexasertib's primary mechanism of action is the inhibition of the ATR-CHK1 signaling pathway, a critical component of the DNA damage response.



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Caption: The CHK1 signaling pathway in response to DNA damage and its inhibition by Prexasertib.

Experimental Protocols

The following protocol is based on the methodology of the ADVL1515 Phase 1 clinical trial.[1]

Protocol: Phase 1 Pharmacokinetic Analysis of Prexasertib in Pediatric Patients

1. Patient Eligibility:

- Enroll patients aged 1 to 21 years with a histologically confirmed diagnosis of a recurrent or refractory solid tumor, including CNS tumors.
- Ensure patients have adequate organ function (hematologic, renal, and hepatic).
- Obtain informed consent from patients/legal guardians.

2. Study Design and Dosing:

- Employ a dose-escalation design (e.g., "rolling-six") to determine the maximum tolerated dose (MTD) and RP2D.
- Administer **Prexasertib lactate** as an intravenous (IV) infusion over 60 minutes.
- The dosing schedule is on Days 1 and 15 of a 28-day cycle.
- Evaluate dose levels starting at 80 mg/m² and escalating to 100 mg/m², 125 mg/m², and 150 mg/m² in subsequent cohorts, pending safety evaluations.^[1]

3. Pharmacokinetic Sample Collection:

- Perform intensive PK sampling during the first cycle of therapy.
- Collect peripheral blood samples in appropriate anticoagulant tubes (e.g., K2-EDTA).
- A typical sampling schedule for a 60-minute IV infusion would be:
 - Pre-dose (0 hour)
 - End of infusion (1 hour)
 - Post-infusion at multiple time points (e.g., 1.5, 2, 4, 6, 8, and 24 hours post-start of infusion).
- Process blood samples by centrifugation to separate plasma within 30 minutes of collection.
- Store plasma samples at -80°C until analysis.

4. Bioanalytical Method:

- Quantify Prexasertib concentrations in plasma using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- The method should meet regulatory standards for accuracy, precision, linearity, and stability.

5. Pharmacokinetic Data Analysis:

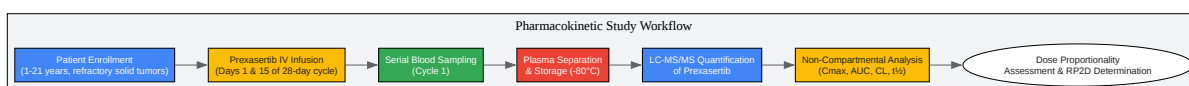
- Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).

- Key parameters to determine include:
- C_{max} (Maximum plasma concentration)
- T_{max} (Time to C_{max})
- AUC_{0-t} (Area under the concentration-time curve from time 0 to the last measurable concentration)
- AUC_{0-inf} (Area under the concentration-time curve extrapolated to infinity)
- CL (Total body clearance)
- V_d (Volume of distribution)
- t_{1/2} (Terminal half-life)
- Evaluate the dose proportionality of C_{max} and AUC across the different dose cohorts.

6. Safety and Tolerability Monitoring:

- Monitor patients for any adverse events (AEs) and dose-limiting toxicities (DLTs) throughout the treatment period.
- Common drug-related Grade 3/4 toxicities observed in pediatric patients include neutropenia, leukopenia, thrombocytopenia, lymphopenia, and anemia.

Experimental Workflow Diagram



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Caption: Workflow for the pharmacokinetic analysis of Prexasertib in pediatric clinical trials.

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References

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- To cite this document: BenchChem. [Application Notes and Protocols: Pharmacokinetic Analysis of Prexasertib Lactate in Pediatric Patients]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581433#pharmacokinetic-analysis-of-prexasertib-lactate-in-pediatric-patients]

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